molecular formula C8H10ClNO2 B12631111 Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate CAS No. 952182-31-9

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B12631111
CAS No.: 952182-31-9
M. Wt: 187.62 g/mol
InChI Key: YYRVQKUBYXEILS-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of pyrrole with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Substituted pyrrole derivatives with various functional groups.

    Oxidation: Pyrrole-2,3-diones or other oxidized pyrrole derivatives.

    Reduction: Pyrrole-3-carbinol or other reduced derivatives.

Scientific Research Applications

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-bromoethyl)-1H-pyrrole-3-carboxylate
  • Methyl 1-(2-iodoethyl)-1H-pyrrole-3-carboxylate
  • Methyl 1-(2-fluoroethyl)-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and chemical properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

952182-31-9

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

methyl 1-(2-chloroethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C8H10ClNO2/c1-12-8(11)7-2-4-10(6-7)5-3-9/h2,4,6H,3,5H2,1H3

InChI Key

YYRVQKUBYXEILS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C1)CCCl

Origin of Product

United States

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